molecular formula C17H21BrN2O5 B13730952 (S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13730952
M. Wt: 413.3 g/mol
InChI Key: PXPPYGITAVCEND-AWEZNQCLSA-N
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Description

(S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, including the formation of the piperazine ring, bromination, formylation, and tert-butoxycarbonyl protection. Each step requires specific reagents and conditions, such as:

    Formation of Piperazine Ring: This step may involve the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Formylation: The formyl group can be introduced using reagents like formic acid or formyl chloride.

    tert-Butoxycarbonyl Protection: This step involves the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: May be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(3-bromo-4-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl protection.

    (S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine: Lacks the carboxylic acid group.

Uniqueness

(S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H21BrN2O5

Molecular Weight

413.3 g/mol

IUPAC Name

(2S)-4-(3-bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)12-5-4-11(10-21)13(18)8-12/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

PXPPYGITAVCEND-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)C=O)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

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